molecular formula C5H5N5S B14593314 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine CAS No. 61139-87-5

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine

Cat. No.: B14593314
CAS No.: 61139-87-5
M. Wt: 167.19 g/mol
InChI Key: MSKWCFGVBQKQRQ-UHFFFAOYSA-N
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Description

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine is a heterocyclic compound that belongs to the class of triazolotriazines. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound, which includes a triazole ring fused to a triazine ring, imparts specific chemical properties that make it a subject of interest for researchers.

Preparation Methods

The synthesis of 7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be achieved through several synthetic routes. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This method allows for the annulation of the triazole ring onto the thiadiazole ring, forming the desired triazolotriazine structure. Another approach involves the azo coupling of diazoazoles with CH-active two-carbon synthons, which can be classified based on the structure of the starting azoles .

Chemical Reactions Analysis

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

7-(Methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine can be compared with other similar compounds, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines and 1,2,4-triazolo[1,5-a][1,3,5]triazines . These compounds share a similar triazole-triazine fused ring structure but differ in the specific substituents and functional groups attached to the rings. The unique methylsulfanyl group in this compound imparts distinct chemical properties and biological activities, making it a unique compound in this class.

Properties

CAS No.

61139-87-5

Molecular Formula

C5H5N5S

Molecular Weight

167.19 g/mol

IUPAC Name

7-methylsulfanyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine

InChI

InChI=1S/C5H5N5S/c1-11-4-2-7-10-3-6-9-5(10)8-4/h2-3H,1H3

InChI Key

MSKWCFGVBQKQRQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=NN=CN2N=C1

Origin of Product

United States

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